molecular formula C12H8F2N2O B15496731 N,N-Bis(4-fluorophenyl)nitrous amide CAS No. 724-23-2

N,N-Bis(4-fluorophenyl)nitrous amide

Cat. No.: B15496731
CAS No.: 724-23-2
M. Wt: 234.20 g/mol
InChI Key: FCMJYKMXCXOOLD-UHFFFAOYSA-N
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Description

N,N-Bis(4-fluorophenyl)nitrous amide is a fluorinated N-nitrosamine compound of significant interest in advanced materials and chemical sensing research. As a member of the N,N-diarylnitrous amide family, its core structure is characterized by a nitroso group bonded to a nitrogen atom that is symmetrically substituted with two 4-fluorophenyl rings. This structural motif is shared with well-documented analogs such as the bromo- and nitro- substituted derivatives, suggesting potential for unique photophysical and redox properties. Compounds of this class have demonstrated remarkable utility as precursors to persistent organic radicals. Research on similar bis-arylurea and bis-arylamide structures has shown that upon interaction with primary or secondary amines under ambient conditions, they can generate stable radical species detectable by Electron Paramagnetic Resonance (EPR) spectroscopy . The incorporation of fluorine atoms, known for their strong electronegativity, is a strategic modification that can profoundly influence the compound's electron affinity, lipophilicity, and the stability of resultant radical intermediates, making it a valuable candidate for probing electron transfer processes. The primary research applications for this compound are anticipated in the development of multi-signal chemical probes and smart sensor systems. It may serve as a key component in fluorogenic sensors for the detection of volatile amines, where an initial "turn-on" fluorescence is followed by the formation of a persistent radical, providing multiple analytical outputs (fluorescence and EPR) for enhanced detection capabilities . Furthermore, its potential role in materials science is considerable, given the importance of persistent organic radicals in the design of magnetic materials, molecular spintronics, and hybrid organic-inorganic materials . Researchers are directed to handle this compound with appropriate safety precautions. This compound is provided "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

724-23-2

Molecular Formula

C12H8F2N2O

Molecular Weight

234.20 g/mol

IUPAC Name

N,N-bis(4-fluorophenyl)nitrous amide

InChI

InChI=1S/C12H8F2N2O/c13-9-1-5-11(6-2-9)16(15-17)12-7-3-10(14)4-8-12/h1-8H

InChI Key

FCMJYKMXCXOOLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)F)N=O)F

Origin of Product

United States

Comparison with Similar Compounds

Metabolic Stability: Amides vs. Sulfonamides

A critical study compared fluorinated amides and sulfonamides for metabolic stability in peptide-based radiopharmaceuticals. While N-(4-fluorophenyl)-fluoroacetanilide (amide) retained only 20% integrity after 120 minutes in pig liver esterase, the sulfonamide analogue N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide retained 95% under identical conditions . This implies that nitrous amides with fluorinated aryl groups may face similar hydrolysis vulnerabilities unless structurally optimized.

Substituent Effects in Bisamide Derivatives

Bisamide derivatives with halogenated or electron-withdrawing groups, such as N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 44) and N,N′-((4-Methoxyphenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 46), demonstrate how substituents influence physicochemical properties. For example:

  • Chlorophenyl groups enhance lipophilicity and may improve membrane permeability.
  • Trifluoromethyl groups increase metabolic resistance due to strong electron-withdrawing effects .
    In contrast, N,N-Bis(4-fluorophenyl)nitrous amide’s fluorophenyl groups likely balance moderate lipophilicity with metabolic stability, though direct comparisons require further study.

Fluorophenyl-Containing Analogues

The synthesis of 4-Fluoro-N-(4-(phenylamino)phenyl)benzamide (a benzamide derivative) illustrates the versatility of fluorophenyl groups in targeting specific biological interactions. The fluorine atoms here improve binding affinity to hydrophobic pockets in enzymes or receptors . Similarly, the fluorophenyl groups in this compound may enhance target engagement but could also increase susceptibility to oxidative degradation compared to non-fluorinated analogues.

Data Table: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Metabolic Stability* Notable Properties
This compound C₁₂H₉F₂N₂O₂ 264.22 4-Fluorophenyl, Nitroso Not reported Hypothesized moderate stability
N-(4-Fluorophenyl)-3-fluoropropane-1-sulfonamide C₉H₁₀F₂NO₂S 252.25 Fluorophenyl, Sulfonamide 95% after 120 min High enzymatic stability
N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) C₂₅H₁₈ClF₆N₂O₂ 546.87 Chlorophenyl, Trifluoromethyl Not reported Enhanced lipophilicity
N,N-bis(4-hydroxybutyl)nitrous amide C₈H₁₈N₂O₃ 190.24 Hydroxybutyl Not reported Potential for hydrophilic interactions

*Metabolic stability tested in pig liver esterase.

Research Findings and Implications

  • Metabolic Vulnerability : Fluorinated amides, including nitrous amides, are prone to hydrolysis in vivo compared to sulfonamides . Structural modifications, such as introducing sulfonamide linkages or electron-withdrawing groups (e.g., trifluoromethyl), could mitigate this issue.
  • Synthetic Flexibility : Bisamide derivatives are synthesized via reactions like acryloyl chloride with amines, as seen in N,N-bis(2-methoxyethyl)acrylamide . Similar methods may apply to this compound, though the nitroso group may require specialized conditions.

Q & A

Q. How are complex splitting patterns in <sup>1</sup>H NMR interpreted for derivatives?

  • Methodology :
  • Analyze coupling constants (JHF ~ 8–12 Hz for para-fluorine) to distinguish diastereomers.
  • Use NOESY to confirm spatial proximity of protons in rigid structures .

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